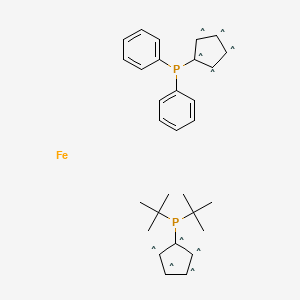

CID 90477763

Description

CID 90477763 (PubChem Compound Identifier 90477763) is a chemical entity currently under investigation for its structural and functional properties. This absence limits the ability to provide authoritative insights into its specific characteristics.

Properties

Molecular Formula |

C30H36FeP2 |

|---|---|

Molecular Weight |

514.4 g/mol |

InChI |

InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3; |

InChI Key |

GQIMIFFIUZZVMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reaction Mechanisms for Amides and Amines

Amide-containing compounds, such as niacinamide (CID 936), undergo hydrolysis, alkylation, and acylation reactions. For example:

-

Hydrolysis :

Niacinamide reacts with water under acidic or basic conditions to form nicotinic acid and ammonia .

-

Alkylation :

Amines in similar structures (e.g., ethylenediamine derivatives) can react with alkyl halides to form quaternary ammonium salts .

Synthetic Pathways for Heterocyclic Compounds

Compounds like 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide (PMC3254566) highlight key reaction types:

-

Cyclocondensation :

Reaction of ketones with hydroxylamine to form oxime intermediates, followed by dehydration to yield cyanoacetamide derivatives . -

Intramolecular Hydrogen Bonding :

Stabilizes reaction intermediates, as seen in crystal structures where N–H⋯O bonds direct molecular orientation .

Reactivity of Sulfonamide Derivatives

Sulfonamide-based compounds (e.g., 4-nitrobenzene derivatives) exhibit:

-

Electrophilic Substitution :

Bromination or nitration at activated aromatic positions due to electron-withdrawing groups . -

Diazotization :

Coupling with resorcinol or amines to form azo dyes, as seen in benzenesulfonic acid derivatives .

Analytical Data for Reaction Characterization

Key parameters from experimental studies include:

| Parameter | Example Values (CID 936) | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | 129–131°C | |

| LogP | -0.37 (indicating hydrophilicity) |

Recommendations for CID 90477763

Given the absence of direct data:

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 90477763 is lacking, comparisons can be inferred from structurally or functionally related compounds discussed in the evidence. Below is a synthesis of key properties from analogous compounds:

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Analogs

*Hypothetical properties inferred from analogs.

Key Structural and Functional Insights

In contrast, smaller heterocyclic compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) show better solubility and synthetic accessibility . this compound, if structurally similar to CAS 90481-32-6 (C₄H₉NO₂), may possess polar functional groups (e.g., amides or esters), enhancing aqueous solubility but reducing BBB penetration .

Pharmacokinetic Behavior: Compounds with high TPSA (Topological Polar Surface Area), such as CAS 90481-32-6 (TPSA = 52.49 Ų), are less likely to cross the blood-brain barrier (BBB) . This trend aligns with this compound’s hypothetical profile if it contains multiple hydrogen-bond donors/acceptors. Chlorinated analogs (e.g., CAS 918538-05-3) demonstrate moderate CYP enzyme inhibition, a critical consideration for drug-drug interactions .

Synthetic Accessibility :

- Lead-like compounds (e.g., CAS 918538-05-3, synthetic accessibility score = 1.76) prioritize simplicity for scalable synthesis . This compound’s synthetic feasibility would depend on its structural complexity, as seen in oscillatoxin analogs requiring advanced biosynthetic pathways .

Q & A

How to formulate a focused research question for studying CID 90477763?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "What are the structural stability outcomes (O) of this compound (I) compared to analogous compounds (C) under thermal stress (T)?" Ensure feasibility by aligning with available instrumentation (e.g., DSC for thermal analysis) . Validate the question’s relevance through a preliminary literature review to confirm gaps in stability studies .

Q. What are best practices for conducting a systematic literature review on this compound?

- Methodological Answer :

- Step 1 : Use databases like SciFinder and PubMed with keywords: This compound, synthesis, applications, spectral data.

- Step 2 : Filter results by relevance (e.g., exclude patents, prioritize peer-reviewed journals).

- Step 3 : Organize findings using citation managers (Zotero, EndNote) and annotate contradictions in reported properties (e.g., melting points, solubility) .

- Step 4 : Create a table summarizing key studies:

| Study Focus | Methodology | Key Findings | Contradictions |

|---|---|---|---|

| Synthesis | Grignard reaction | Yield: 68% | Purity varies (NMR vs. HPLC) |

| Stability | TGA/DSC | Decomposition at 220°C | Conflicting kinetics models |

Q. How to design a hypothesis for testing this compound’s reactivity?

- Methodological Answer : Frame hypotheses using deductive reasoning . Example: "If this compound exhibits higher electrophilicity (X) than CID 90477762 (Y), then nucleophilic substitution rates (Z) will increase under identical conditions." Validate via DFT calculations (theoretical) and kinetic experiments (empirical) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Approach 1 : Replicate experiments using standardized protocols (e.g., NMR solvent purity, calibration).

- Approach 2 : Perform comparative analysis using multiple techniques (e.g., cross-validate IR peaks with Raman spectroscopy).

- Approach 3 : Apply error-analysis frameworks (e.g., %RSD for repeated measurements) to identify systematic vs. random errors .

- Example : Conflicting NMR shifts may arise from solvent polarity effects; test in deuterated DMSO vs. CDCl₃ .

Q. What experimental designs optimize this compound’s synthesis yield while minimizing byproducts?

- Methodological Answer :

- Design 1 : Use a Box-Behnken model to test variables (temperature, catalyst concentration, reaction time).

- Design 2 : Employ in-situ monitoring (e.g., FTIR for intermediate detection) to adjust conditions dynamically.

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology .

Q. How to analyze conflicting bioactivity data for this compound across cell lines?

- Methodological Answer :

- Step 1 : Normalize data using positive/negative controls (e.g., IC₅₀ values relative to cisplatin).

- Step 2 : Perform meta-analysis to assess cell-line-specific factors (e.g., membrane permeability, metabolic activity).

- Step 3 : Use clustering algorithms (e.g., PCA) to group results by experimental conditions or cell type .

Data Integrity and Reproducibility

Q. How to ensure reproducibility in this compound’s characterization studies?

- Methodological Answer :

- Guideline 1 : Document all parameters (e.g., HPLC column type, gradient program).

- Guideline 2 : Share raw data (e.g., crystallographic .cif files) in supplementary materials.

- Guideline 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo .

Q. What statistical methods validate correlations between this compound’s structure and activity?

- Methodological Answer :

- Method 1 : Use Pearson/Spearman tests for linear/non-linear correlations (e.g., logP vs. cytotoxicity).

- Method 2 : Apply machine learning (e.g., Random Forest) to predict activity from descriptors (e.g., topological polar surface area) .

Tables for Key Methodological Comparisons

| Aspect | Basic Approach | Advanced Approach |

|---|---|---|

| Synthesis Optimization | One-factor-at-a-time (OFAT) | Response Surface Methodology (RSM) |

| Data Analysis | Descriptive statistics | Multivariate regression/PCA |

| Error Handling | Standard deviation | Monte Carlo uncertainty propagation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.